molecular formula C26H26Cl2N2O3 B15039598 4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

Cat. No.: B15039598
M. Wt: 485.4 g/mol
InChI Key: QUTQAILLFVFPLV-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic rings, piperidine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the core aromatic structure followed by the introduction of the piperidine and methoxy groups. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of chlorine and methoxy groups onto the benzene ring.

    Amide Bond Formation: Coupling of the substituted benzene ring with piperidine derivatives under conditions such as the use of coupling reagents like EDCI or DCC.

    Methoxylation: Introduction of methoxy groups using reagents like sodium methoxide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reduction of the aromatic nitro groups (if present) to amines using reducing agents like SnCl₂ or H₂/Pd.

    Substitution: Halogen substitution reactions where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: SnCl₂, H₂/Pd

    Nucleophiles: Amines, Thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted amides or thiols.

Scientific Research Applications

N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Study of its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine moiety may play a crucial role in binding to these targets, while the aromatic and methoxy groups contribute to the overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE: Lacks the additional methoxy group on the benzene ring.

    N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-METHOXYPHENYL)METHOXY]-3-METHOXYBENZAMIDE: Contains a different substitution pattern on the aromatic rings.

Uniqueness

N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C26H26Cl2N2O3

Molecular Weight

485.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(3-chloro-4-piperidin-1-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C26H26Cl2N2O3/c1-32-25-15-19(7-12-24(25)33-17-18-5-8-20(27)9-6-18)26(31)29-21-10-11-23(22(28)16-21)30-13-3-2-4-14-30/h5-12,15-16H,2-4,13-14,17H2,1H3,(H,29,31)

InChI Key

QUTQAILLFVFPLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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